An In-depth Technical Guide to the NMR Chemical Shifts of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol
An In-depth Technical Guide to the NMR Chemical Shifts of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a compound of significant interest due to the unique combination of a dichloropyridine moiety, known for its diverse applications in pharmaceuticals and agrochemicals, and a cyclopropanol ring, a strained system that can impart unique conformational constraints and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its three-dimensional structure in solution.
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule for characterization, synthesis confirmation, and further research endeavors. The data and interpretations presented herein are based on established principles of NMR spectroscopy and analysis of structurally related compounds.
Predicted ¹H and ¹³C NMR Chemical Shift Data
The expected chemical shifts for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol are summarized in the table below. These predictions are derived from a composite analysis of empirical data from similar structural motifs, including dichloropyridines and cyclopropanol derivatives, and computational NMR prediction algorithms. It is crucial to note that the actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol in CDCl₃
| Atom # | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| 1 | - | ~70-75 | Quaternary carbon of the cyclopropane ring, attached to the hydroxyl group. |
| 2, 3 | ~0.9-1.5 (m, 4H) | ~15-20 | Methylene protons of the cyclopropane ring. The complex multiplet arises from geminal and cis/trans vicinal couplings.[1][2][3] |
| 4' | ~7.8-8.0 (d, 1H) | ~148-150 | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen and chlorine atoms. |
| 5' | ~7.3-7.5 (d, 1H) | ~125-128 | Aromatic proton on the pyridine ring. |
| 1' | - | ~135-140 | Quaternary carbon of the pyridine ring attached to the cyclopropanol group. |
| 2', 6' | - | ~150-155 | Quaternary carbons of the pyridine ring attached to chlorine atoms. |
| OH | Variable (br s, 1H) | - | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. |
Structural Assignment and Visualization
To facilitate a clearer understanding of the correlation between the predicted NMR data and the molecular structure, the following diagram illustrates the numbering scheme used in Table 1.
Figure 1: Molecular structure of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol with atom numbering for NMR assignment.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. This self-validating system ensures reproducibility and accuracy of the obtained data.
I. Sample Preparation
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Analyte Purity: Ensure the sample of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is of high purity (>95%), as impurities can complicate spectral interpretation. This can be verified by techniques such as LC-MS or GC-MS.
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good solubilizing properties for a wide range of organic molecules and its single residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration range provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide an extra layer of validation.[4]
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Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral resolution.
II. NMR Spectrometer Setup and Data Acquisition
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclopropyl protons.
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Tuning and Shimming: Before data acquisition, the probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should then be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
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Spectral Width: A spectral width of approximately 16 ppm is adequate to cover the expected range of proton chemical shifts.
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Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
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Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate for small molecules.
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¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment.
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Spectral Width: A spectral width of approximately 220 ppm is necessary to encompass the full range of carbon chemical shifts.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
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Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
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III. Data Processing and Analysis
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Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
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Referencing: Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
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Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H spectrum to determine the relative number of protons.
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Structural Assignment: Correlate the observed chemical shifts, multiplicities, and integration values with the molecular structure of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals.
Conclusion
This technical guide provides a foundational understanding of the expected NMR spectral characteristics of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. The predicted chemical shift data, coupled with the detailed experimental protocol, serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related molecules. Adherence to the outlined procedures will ensure the acquisition of high-quality, reliable NMR data, which is indispensable for rigorous structural verification and the advancement of research and development in the chemical and pharmaceutical sciences.
References
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Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2791. [Link]
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Cuny, G. D., et al. (2007). Palladium-Catalyzed Amination of 2,3-Dichloropyridine: A Practical Synthesis of α-Carboline. Organic Syntheses, 84, 203. [Link]
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Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
- Wiberg, K. B., & Nist, B. J. (1962). The Interpretation of NMR Spectra. W. A. Benjamin, Inc.
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Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]
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Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1125–1131. [Link]
